2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a purine core and a benzo[1,2-d:4,3-d’]bis(thiazole) moiety. The presence of these functional groups contributes to its biological activity and makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine derivatives.
Introduction of the Benzo[1,2-d4,3-d’]bis(thiazole) Moiety: This step involves the cyclization of appropriate thiazole precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the purine core with the benzo[1,2-d:4,3-d’]bis(thiazole) moiety using acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinase CK2, which is implicated in cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and protein interactions.
Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinase CK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2,3-dihydro-1H-indene derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Benzo[1,2-d4,3-d’]bis(thiazole) derivatives: These compounds have similar structural features and are explored for their biological activities.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide lies in its dual functional groups, which confer distinct biological properties and make it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3S2/c1-8-20-9-4-5-10-14(13(9)29-8)30-17(21-10)22-11(26)6-25-7-19-15-12(25)16(27)24(3)18(28)23(15)2/h4-5,7H,6H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRHVNTTKASCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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